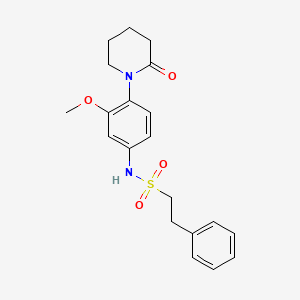

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide

Description

"N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide" is a sulfonamide derivative featuring a 3-methoxy-substituted phenyl ring linked to a 2-oxopiperidin moiety and a phenylethanesulfonamide group. The sulfonamide functional group (-SO₂NH-) is a hallmark of bioactive molecules, often associated with enzyme inhibition due to its ability to mimic endogenous substrates. This compound is structurally related to pharmacologically active sulfonamides, which are prevalent in anticancer, antiviral, and antimicrobial agents .

Properties

IUPAC Name |

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-26-19-15-17(10-11-18(19)22-13-6-5-9-20(22)23)21-27(24,25)14-12-16-7-3-2-4-8-16/h2-4,7-8,10-11,15,21H,5-6,9,12-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOZGIHOAIKDBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NS(=O)(=O)CCC2=CC=CC=C2)N3CCCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Piperidinyl Intermediate: The piperidinyl group is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.

Attachment of the Phenyl Ring: The phenyl ring is introduced via a substitution reaction, often using a halogenated phenyl compound and a suitable base.

Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

Substitution: The phenyl and piperidinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogenated compounds and bases (e.g., sodium hydroxide) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a building block for creating more complex molecules. Its unique functional groups allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

The compound has been investigated for its biological activity, particularly in enzyme inhibition and receptor binding. Its structure suggests potential interactions with targets involved in disease pathways.

Medicine

Research indicates that N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide may have therapeutic potential in treating diseases such as cancer and inflammatory conditions. Studies focus on its ability to modulate signaling pathways through receptor interactions.

Case Studies

- Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through specific signaling pathways.

- Enzyme Inhibition : Research has demonstrated that this compound can inhibit certain enzymes linked to metabolic disorders, indicating its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of "N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide" can be compared to the following sulfonamide derivatives documented in the literature:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Findings :

Structural Diversity: The target compound’s 2-oxopiperidin moiety distinguishes it from analogs like BMS-337197 (oxazole) and M8-B (thiophene). This ring system may enhance binding to proteases or kinases via hydrogen-bonding interactions . Compared to the β-adrenergic modulator in , the absence of a 4-hydroxyphenoxypropylamine group in the target compound suggests divergent biological targets.

Functional Group Impact: The 3-methoxy group in the target compound and BMS-337197 may improve metabolic stability compared to hydroxyl-containing analogs, which are prone to glucuronidation . Phenylethanesulfonamide vs.

Biological Activity

N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the synthesis, characterization, and biological activity of this compound, drawing from diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H26N2O3S, with a molecular weight of 378.51 g/mol. It features a sulfonamide group, which is known to enhance biological activity in various compounds. The presence of the methoxy and piperidine moieties suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired sulfonamide. The process may include steps such as:

- Formation of the piperidine derivative : This is achieved through cyclization reactions involving suitable carbonyl compounds.

- Sulfonamide formation : The final step involves the reaction of the piperidine derivative with a sulfonyl chloride or similar reagent to produce the sulfonamide linkage.

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant properties of various sulfonamide derivatives, including those similar to this compound. For instance, compounds bearing similar structural motifs have been screened using the maximal electroshock seizure (MES) model in male Wistar rats. Some derivatives exhibited significant anticonvulsant activity comparable to standard drugs like phenytoin, indicating that modifications to the piperidine and phenyl groups can enhance efficacy .

Inhibition of Enzymatic Activity

Another area of exploration is the compound's potential as an inhibitor of key enzymes involved in metabolic pathways. For example, related compounds have shown inhibitory effects on inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for purine nucleotide synthesis. This inhibition has implications for therapeutic strategies in conditions like cancer and autoimmune diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonamide derivatives. Studies indicate that variations in substituents on the phenyl rings and modifications to the piperidine structure can significantly affect biological outcomes. For instance, increasing electron-donating groups on aromatic rings tends to enhance activity against certain targets .

Case Studies

- Anticonvulsant Screening : In one study, a series of 1,3,4-oxadiazole derivatives were synthesized and tested for their anticonvulsant properties using MES models. Compounds with structural similarities to this compound were among those evaluated, showing promising results in reducing seizure activity without significant neurotoxicity .

- IMPDH Inhibition : Another investigation focused on related sulfonamides' ability to inhibit IMPDH activity in vitro and in vivo. Compounds demonstrated low nanomolar potency, suggesting that structural modifications could lead to new therapeutic agents for managing various diseases .

Q & A

Basic: What are the standard synthetic routes for preparing N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide?

Methodological Answer:

A common approach involves coupling sulfonamide intermediates with substituted aromatic precursors. For example:

- Step 1: React 3-methoxy-4-(2-oxopiperidin-1-yl)aniline with phenylethanesulfonyl chloride in a polar aprotic solvent (e.g., DMF or dioxane) under nitrogen.

- Step 2: Optimize reaction conditions (e.g., temperature: 60–80°C, 12–24 hours) using a base like triethylamine to neutralize HCl byproducts.

- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%).

Key Considerations:

- Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane).

- Adjust stoichiometry to avoid over-sulfonylation (molar ratio 1:1.2 for amine:sulfonyl chloride) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Combine spectroscopic and crystallographic techniques:

- 1H/13C NMR: Verify proton environments (e.g., methoxy singlet at δ3.8–3.9 ppm, piperidinone carbonyl resonance at δ170–175 ppm in DMSO-d6) .

- FTIR: Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and piperidinone C=O (1675–1650 cm⁻¹) .

- X-ray Crystallography: Resolve bond lengths and angles (e.g., sulfonamide S–N bond ~1.63 Å; piperidinone ring puckering) to validate stereochemistry .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from assay conditions or impurity profiles. Address these by:

- Comparative Assays: Replicate studies across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (IC50 determination under matched O2/pH conditions).

- Impurity Profiling: Use LC-MS to identify byproducts (e.g., hydrolyzed sulfonamide or unreacted intermediates) that may skew activity .

- Structure-Activity Relationship (SAR) Analysis: Systematically modify substituents (e.g., methoxy group position, piperidinone substitution) to isolate pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.